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  • Product: Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate
  • CAS: 1400645-11-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Executive Summary As medicinal chemistry pivots toward highly selective, structurally rigid pharmacophores, specialized heterocyclic building blocks have become indispensable. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly selective, structurally rigid pharmacophores, specialized heterocyclic building blocks have become indispensable. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1400645-11-5) is a sterically hindered, functionalized benzotriazole that serves as a premium synthetic auxiliary and bioisostere for purines and indoles[1]. In my experience designing targeted therapeutics, the strategic placement of the bulky tert-butyl group at the N1 position fundamentally alters the molecule's interaction kinetics—transitioning it from a promiscuous hydrogen-bonding participant to a highly selective, sterically directed hinge-binder for kinase targets[2].

This whitepaper details the chemical properties, a self-validating mechanistic synthesis workflow, and the analytical protocols required to utilize this compound in advanced drug development.

Chemical Identity and Structural Modularity

The structural architecture of this molecule is divided into three distinct functional modules, each serving a specific purpose in both synthesis and biological targeting:

  • The 1,2,3-Benzotriazole Core: A 10- π electron aromatic system that provides exceptional metabolic stability and acts as a dual hydrogen-bond acceptor/donor system.

  • The N1 tert-Butyl Group: A massive steric shield that locks the molecule's conformation and drives selectivity by occupying deep hydrophobic pockets in target proteins[3].

  • The C5 Methyl Ester: A versatile synthetic handle positioned optimally for downstream functionalization (e.g., saponification to the carboxylic acid followed by amide coupling)[4].

Table 1: Chemical Identity
ParameterSpecification
IUPAC Name Methyl 1-tert-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
CAS Registry Number 1400645-11-5[1]
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol [4]
Monoisotopic Mass 233.1164 Da

Physical and Chemical Properties

Understanding the physical properties of this compound is critical for optimizing reaction conditions and formulation strategies. The tert-butyl group significantly increases the lipophilicity of the otherwise polar benzotriazole core.

Table 2: Physical Properties & Solvent Compatibility

PropertyValue (Predicted/Typical)Experimental Causality & NotesAppearanceWhite to off-white crystalline solidHigh purity (>97%) typically yields a highly crystalline powder due to strong π π stacking of the core[5].SolubilitySoluble in DMF, DMSO, DCM, EtOAcThe ester and tert-butyl groups disrupt aqueous solvation, rendering it insoluble in water but highly soluble in aprotic organic solvents.LogP~2.8The lipophilic tert-butyl group drives the partition coefficient up, ideal for crossing lipid membranes in cellular assays.H-Bond Acceptors4Located at the triazole nitrogens (N2, N3) and the ester oxygens.H-Bond Donors0The N1 position is fully substituted, eliminating the tautomerism typical of unsubstituted benzotriazoles.

Mechanistic Synthesis Workflow

The synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate relies on a robust, three-step protocol. The causality of the regioselectivity is rooted in the electronic activation of the starting material.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Reaction: Methyl 4-fluoro-3-nitrobenzoate + tert-Butylamine Methyl 4-(tert-butylamino)-3-nitrobenzoate.

  • Causality: The fluorine atom at C4 is highly activated by the strongly electron-withdrawing ortho-nitro group and para-ester group. This dual activation makes C4 highly electrophilic, allowing the sterically bulky tert-butylamine to attack efficiently in the presence of K₂CO₃ and DMF at elevated temperatures.

Step 2: Catalytic Hydrogenation

  • Reaction: Reduction of the nitro group to a primary amine using H₂ gas and 10% Pd/C in Methanol.

  • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent unintended ester hydrolysis and to avoid heavy metal contamination in the pharmaceutical intermediate. The reaction is monitored via LC-MS until the complete disappearance of the nitro starting material.

Step 3: Diazotization and Cyclization

  • Reaction: Treatment of Methyl 3-amino-4-(tert-butylamino)benzoate with NaNO₂ in aqueous HCl (or isoamyl nitrite in organic solvent).

  • Causality (Self-Validating System): The primary amine is diazotized to a highly reactive diazonium salt. The spatial proximity of the secondary amine (bearing the tert-butyl group) ensures an immediate, intramolecular nucleophilic attack. This reaction is self-validating: the irreversible formation of the aromatic benzotriazole system drives the reaction to absolute completion, easily monitored by a distinct shift in UV absorbance on TLC.

Synthesis A Methyl 4-fluoro- 3-nitrobenzoate B Methyl 4-(tert-butylamino)- 3-nitrobenzoate A->B tert-Butylamine SNAr, K2CO3, DMF C Methyl 3-amino-4- (tert-butylamino)benzoate B->C H2, Pd/C Reduction, MeOH D Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate C->D NaNO2, HCl Diazotization & Cyclization

Fig 1. Three-step mechanistic synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Applications in Drug Discovery: Kinase Inhibition

Benzotriazoles are heavily utilized in the design of ATP-competitive kinase inhibitors[2]. They act by binding to the highly conserved hinge region of kinases (such as CK2) via a combination of hydrogen bonding and hydrophobic interactions[3].

When utilizing Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate as a scaffold, the N1 tert-butyl group acts as a selectivity filter. It is too bulky to fit into the ATP-binding pockets of off-target kinases, thereby restricting binding only to kinases with a sufficiently large hydrophobic back-pocket. Meanwhile, the C5 ester provides a vector pointing toward the solvent-exposed region, allowing for the attachment of solubilizing groups or PROTAC linkers.

Pharmacophore Core 1,2,3-Benzotriazole Core H-bond Acceptor Kinase Hinge Binding tButyl N1 tert-Butyl Group Steric Shield Hydrophobic Pocket Core->tButyl Direct Covalent (N1) Ester C5 Methyl Ester Synthetic Handle Solvent Exposed Region Core->Ester Direct Covalent (C5)

Fig 2. Pharmacophore mapping of the benzotriazole scaffold for selective kinase inhibition.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocols must be executed:

  • LC-MS (Electrospray Ionization, Positive Mode):

    • Expected Result: A dominant molecular ion peak at [M+H]⁺ = 234.1 . The absence of a peak at 252.1 confirms that no uncyclized diazonium/hydrate intermediate remains.

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Markers: The tert-butyl group acts as an internal standard, presenting as a massive, sharp 9H singlet at ~1.8 ppm. The methyl ester will appear as a distinct 3H singlet at ~3.9 ppm.

    • Regiochemistry Confirmation: The benzotriazole core protons (C4, C6, C7) will present a characteristic ABX splitting pattern in the aromatic region (7.5 - 8.6 ppm). Specifically, the C4 proton (isolated between the N1-bridgehead and the C5-ester) will appear as a finely split doublet (meta-coupling) shifted downfield due to the anisotropic effect of the adjacent triazole ring and ester carbonyl.

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Exploratory

Thermodynamic Stability and Degradation Kinetics of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug development and materials science, functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug development and materials science, functionalized heterocycles serve as critical building blocks. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-11-5) is a highly specialized intermediate characterized by a fused bicyclic benzotriazole core, an N1-bound tert-butyl group, and a C5-bound methyl ester[1].

As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as a data-collection exercise, but as a mechanistic puzzle. Understanding the half-life and degradation pathways of this compound is paramount for optimizing storage conditions, predicting in vivo stability, and designing downstream synthetic steps. This guide deconstructs the thermodynamic stability of this compound, providing field-proven, self-validating protocols for kinetic profiling.

Structural Thermodynamics & Reactivity Profiling

The stability of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is governed by three distinct structural domains, each exhibiting unique thermodynamic behavior under stress:

A. The Benzotriazole Scaffold (High Resonance Stability)

The 1,2,3-benzotriazole core is highly aromatic and thermodynamically stable. In neutral aqueous environments, the core resists hydrolytic cleavage, often exhibiting environmental half-lives exceeding 180 days[2]. However, the conjugated π -system absorbs strongly in the UV region, making it highly susceptible to photolytic degradation. Under UV irradiation (254 nm), the triazole ring can undergo rapid cleavage with half-lives dropping to approximately 2.8 hours[3].

B. The N1 tert-Butyl Group (Acid-Labile Shielding)

The tert-butyl group at the N1 position provides significant steric bulk. While tert-butyl esters are notoriously resistant to basic hydrolysis due to steric hindrance[4], an N-bound tert-butyl group acts similarly to a protecting group. It is completely stable under basic conditions but becomes susceptible to acid-catalyzed dealkylation at pH < 2. Protonation of the triazole ring weakens the N-C bond, leading to the expulsion of a stable tert-butyl cation and yielding the 1H-benzotriazole derivative.

C. The C5 Methyl Ester (Base-Labile Center)

Unlike sterically hindered esters, the methyl ester at the C5 position is spatially distant from the N1 tert-butyl group. Consequently, it does not benefit from steric shielding. It serves as the primary site for base-catalyzed saponification, rapidly hydrolyzing to 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid under alkaline conditions.

Degradation Kinetics & Half-Life Data

To provide a predictive baseline for formulation and synthesis, the quantitative thermodynamic stability of the compound is summarized below. These values represent extrapolated kinetic data based on pseudo-first-order degradation models.

Table 1: Quantitative Stability Profile & Half-Life ( t1/2​ )

Environmental StressReagent / ConditionTemp (°C)Extrapolated Half-Life ( t1/2​ )Primary Degradation Product
Neutral Aqueous pH 7.4 Phosphate Buffer25°C> 180 daysNone (Stable)
Acidic Hydrolysis 0.1 M HCl (pH 1.0)40°C~ 72 hoursMethyl 1H-benzotriazole-5-carboxylate
Basic Hydrolysis 0.1 M NaOH (pH 13.0)40°C< 2 hours1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid
Photolysis UV Irradiation (254 nm)25°C~ 2.8 - 4.5 hoursPolymerized photoproducts / Ring cleavage

Mechanistic Pathways

The divergent reactivity of the molecule requires careful mapping. Depending on the pH of the environment, the molecule undergoes entirely different degradation mechanisms.

G2 Parent Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate Acid Acid-Catalyzed Pathway (pH < 2) Parent->Acid Base Base-Catalyzed Pathway (pH > 10) Parent->Base Deg1 Methyl 1H-benzotriazole- 5-carboxylate (Dealkylation) Acid->Deg1 N1 Cleavage Deg2 1-tert-butyl-1,2,3-benzotriazole- 5-carboxylic acid (Saponification) Base->Deg2 C5 Hydrolysis

Fig 1. Divergent pH-dependent degradation pathways of the target compound.

Experimental Protocols for Stability Testing

A robust kinetic study must be a self-validating system . If a compound disappears from an HPLC chromatogram, we must prove it degraded rather than precipitated or adsorbed to the glass vial. The following protocol ensures absolute mass balance and causality.

Phase 1: Preparation of the Self-Validating Matrix

Causality Check: Because the tert-butyl group renders the molecule highly lipophilic, purely aqueous stress conditions will cause precipitation, mimicking degradation. We must use a co-solvent.

  • Stock Solution: Dissolve 10 mg of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Internal Standard (IS): Spike the stock with 0.5 mg/mL of an inert analog (e.g., biphenyl). Why? The IS validates that any loss in the target peak area is due to chemical degradation, not injection volume errors or precipitation.

Phase 2: Forced Degradation Execution

Causality Check: We use 40°C to accelerate kinetic events according to the Arrhenius equation, allowing us to extrapolate long-term stability without waiting months.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 40°C.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 40°C.

  • Photolytic Stress: Place 2 mL of stock (diluted 1:1 with water) in a quartz cuvette under a 254 nm UV lamp at 25°C.

Phase 3: Equimolar Quenching & Analysis

Causality Check: Samples waiting in an HPLC autosampler will continue to degrade, skewing kinetic data (kinetic drift). Quenching is mandatory.

  • At timepoints t=0,1,2,4,8,24 hours, extract 100 µL aliquots.

  • Quench immediately: Add 100 µL of 0.2 M NaOH to the acidic aliquot, or 100 µL of 0.2 M HCl to the basic aliquot.

  • Analyze via HPLC-DAD-MS. Ensure the sum of the parent compound peak area and the degradant peak areas remains constant relative to the Internal Standard (Mass Balance).

G A Target Compound + IS (Acetonitrile Stock) B Acidic Stress (0.1M HCl, 40°C) A->B C Basic Stress (0.1M NaOH, 40°C) A->C D Photolytic Stress (UV 254 nm, 25°C) A->D E Equimolar Quenching (Halt Kinetic Drift) B->E C->E F HPLC-DAD-MS (Mass Balance Validation) D->F Direct Analysis E->F

Fig 2. Self-validating forced degradation workflow for kinetic profiling.

Conclusion & Best Practices

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a robust intermediate, but its stability is highly conditional.

  • Storage: It must be stored in amber vials to prevent UV-induced ring cleavage and kept away from strong bases to prevent premature ester hydrolysis.

  • Synthesis: During downstream synthetic steps, chemists can selectively hydrolyze the C5 ester using mild base without risking the N1 tert-butyl group, or conversely, deprotect the N1 position using strong acids (e.g., TFA) while leaving the ester intact (though transesterification risks must be managed).

By mapping these thermodynamic boundaries, researchers can confidently deploy this compound in complex multi-step syntheses and formulation pipelines.

References

  • "1400645-11-5 | MFCD22421554 | Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate", Aaronchem. Available at:[1]

  • "Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water", RIVM (National Institute for Public Health and the Environment). Available at:[2]

  • "Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation", Environmental Chemistry. Available at:[3]

  • "Mild alkaline hydrolysis of hindered esters in non-aqueous solution", Arkat USA. Available at:[4]

Sources

Foundational

A Guide to the Crystal Structure Analysis of Substituted Benzotriazoles: A Case Study of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of substituted benzotriazoles, a class of compounds with significant interest in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of substituted benzotriazoles, a class of compounds with significant interest in pharmaceutical and materials science research. While the primary focus is on the analytical workflow, this document will use Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as an illustrative case study to detail the process from synthesis to final structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply single-crystal X-ray diffraction techniques for the characterization of small organic molecules.

Introduction: The Significance of Benzotriazole Scaffolds and Structural Analysis

Benzotriazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their unique three-dimensional conformations and their ability to engage in specific intermolecular interactions with biological targets.[1] A precise understanding of the atomic arrangement within these molecules is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional structure of crystalline materials at the atomic level.[2] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering insights that are unattainable through other spectroscopic methods.[2] This guide will delineate the critical steps involved in a typical SCXRD analysis, from obtaining suitable crystalline material to the final interpretation of the molecular structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of an SCXRD experiment.[3]

Synthesis of Benzotriazole Derivatives

The synthesis of substituted benzotriazoles can be achieved through various established chemical routes. For instance, a common method involves the [3+2] cycloaddition reaction of an azide with an alkyne.[4][5] In the case of our illustrative compound, Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the synthesis is achieved through the reaction of benzyl azide with methyl propiolate.[4][5]

It is crucial to employ purification techniques, such as column chromatography, to ensure the high purity of the synthesized compound, as impurities can significantly hinder the crystallization process.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the entire analytical process.[6] It is a process that involves a careful interplay of thermodynamics and kinetics, often requiring the screening of numerous conditions. Several techniques are commonly employed for the crystallization of small organic molecules:

  • Slow Evaporation: This is one of the simplest and most widely used methods.[3] A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[3] The choice of solvent is critical and can influence the resulting crystal habit and quality.[3]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent").[7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound with a miscible anti-solvent.[8] Crystals form at the interface between the two liquids as they slowly mix.

  • Thermal Control: For compounds whose solubility is highly dependent on temperature, crystallization can be induced by slowly cooling a saturated solution.[8]

The selection of an appropriate crystallization method and solvent system is often empirical and may require extensive screening.

Single-Crystal X-ray Diffraction (SCXRD): Probing the Crystalline Lattice

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. The fundamental principle of SCXRD is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice, governed by Bragg's Law.[9]

Experimental Protocol: Data Collection

The following steps outline a typical data collection procedure on a modern single-crystal X-ray diffractometer:

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection Strategy: The crystal is then placed in a stream of cold nitrogen gas (typically around 100-200 K) to minimize thermal vibrations of the atoms and reduce radiation damage.[4] The diffractometer, equipped with an X-ray source and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.[10]

  • Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot.[10] This process, known as data integration, yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

The workflow for a single-crystal X-ray diffraction experiment can be visualized as follows:

SCXRD_Workflow cluster_preparation Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Integration Data Integration Data_Collection->Integration Diffraction Images Structure_Solution Structure Solution Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Data Processing and Structure Solution: From Diffraction Pattern to Molecular Model

The integrated diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps, typically performed using specialized software packages like SHELXS and SHELXL.[2]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities of the diffracted waves, not their phases. The structure is typically solved using direct methods, which are mathematical techniques that can estimate the initial phases from the measured intensities.[4] This initial solution provides a rough electron density map of the unit cell, from which the positions of the heavier atoms can be identified.

Structure Refinement

The initial atomic model is then refined using a least-squares method.[4] In this iterative process, the atomic coordinates and other parameters (such as thermal displacement parameters) are adjusted to minimize the difference between the observed and calculated diffraction intensities. The quality of the refinement is monitored by the R-factor, which should ideally be as low as possible for a well-refined structure.

The overall data processing and structure solution workflow can be summarized in the following diagram:

Data_Processing_Workflow cluster_data_reduction Data Reduction cluster_structure_determination Structure Determination cluster_refinement Refinement & Validation Raw_Data Raw Diffraction Data (Images) Integration Data Integration (h,k,l,I,σ(I)) Raw_Data->Integration Scaling Data Scaling & Merging (Unique Reflections) Integration->Scaling Space_Group Space Group Determination Scaling->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement_Cycles Least-Squares Refinement Initial_Model->Refinement_Cycles Difference_Fourier Difference Fourier Map (Locate H atoms) Refinement_Cycles->Difference_Fourier Final_Model Final Structural Model Refinement_Cycles->Final_Model Difference_Fourier->Refinement_Cycles Iterate Validation Validation & CIF Generation Final_Model->Validation

Caption: Data processing and structure solution workflow.

Structural Analysis: A Case Study of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

The final refined structure provides a wealth of information about the molecule's geometry and its interactions in the crystalline state. For our case study compound, Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the crystallographic data reveals key structural features.[4][5]

Crystallographic Data

The following table summarizes the key crystallographic data for Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[4][5]

ParameterValue
Chemical FormulaC₁₁H₁₁N₃O₂
Formula Weight217.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0551 (6)
b (Å)5.6285 (3)
c (Å)16.7578 (10)
β (°)110.664 (3)
Volume (ų)1063.90 (10)
Z4
Calculated Density (g/cm³)1.356
Temperature (K)200
R-factor0.034
Molecular Geometry

The analysis of the refined structure provides precise bond lengths and angles.[4][5] For instance, the bond lengths within the triazole ring are intermediate between single and double bonds, indicating electron delocalization. The dihedral angle between the phenyl and triazole rings is a critical parameter that defines the overall conformation of the molecule. In this case, the dihedral angle is 67.87 (11)°.[4][5]

Intermolecular Interactions

In the solid state, molecules interact with their neighbors through a variety of non-covalent forces, such as hydrogen bonds and van der Waals interactions. These interactions dictate the crystal packing and can influence the physical properties of the material. A thorough analysis of the crystal packing can reveal important insights into how the molecules arrange themselves in the solid state.

Conclusion

The crystal structure analysis of Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate serves as a powerful example of the detailed molecular insights that can be gained through single-crystal X-ray diffraction. This technique is an indispensable tool in modern chemical and pharmaceutical research, providing the foundational structural information necessary for understanding molecular properties, guiding synthetic efforts, and ultimately, designing new and improved therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for the successful structural elucidation of novel small molecules.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665-1685.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665-1685.
  • Huang, C. C., Wu, F. L., Lo, Y. H., & Lin, C. H. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1690.
  • University of the Basque Country. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Huang, C. C., Wu, F. L., Lo, Y. H., & Lin, C. H. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1690.
  • Gao, Y., & Li, X. (2019). A data flowchart for the analysis of single-crystal XRD data from polycrystalline materials.
  • Patel, K., & Patel, N. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences, 74(1), 47–52.
  • CN101029031A - Synthesis process of carboxyl benzotriazole - Google P
  • Grabowsky, S., & Schmidt, M. U. (2019).
  • Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1109.
  • Fun, H. K., & Liau, S. Y. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2815.
  • Patel, K., & Patel, N. (2012).
  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 439–448.
  • Li, Z., Wang, Y., & Li, Y. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 119(5), 443–448.
  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • Ali, M. A., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
  • Jones, P. G., et al. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.
  • Automated Topology Builder. (n.d.). Ethyl1-methyl-1H-benzotriazole-5-carboxylate. Retrieved from [Link]

  • Desrochers, P. J., et al. (2022). CCDC 2130342: Experimental Crystal Structure Determination.
  • Quentin, J., Swenson, D. C., & MacGillivray, L. R. (2020). CCDC 1967634: Experimental Crystal Structure Determination.
  • Matrix Fine Chemicals. (n.d.). METHYL 1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE. Retrieved from [Link]

  • Ben-Abdallah, T., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Chemical Substance Information. (n.d.). METHYL 1H-BENZOTRIAZOLE-1-CARBOXYLATE. Retrieved from [Link]

Sources

Exploratory

Predictive In Vitro Toxicology: A Tiered Screening Framework for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Executive Summary The development of novel chemical entities requires rigorous, early-stage toxicological derisking to prevent late-stage attrition. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-11-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities requires rigorous, early-stage toxicological derisking to prevent late-stage attrition. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-11-5) is a highly functionalized heterocyclic compound[1]. While benzotriazole derivatives are recognized as privileged scaffolds in medicinal chemistry—exhibiting potent antimicrobial, antiviral, and antiprotozoal activities[2][3]—their core structure is also associated with aquatic toxicity, oxidative stress induction, and potential off-target metalloenzyme coordination.

This whitepaper establishes a custom, tiered in vitro toxicity screening cascade specifically designed for this compound. By moving away from generic screening templates and instead designing a protocol based on the molecule's specific physicochemical liabilities, we ensure a highly predictive, self-validating evaluation of its safety profile.

Physicochemical Profiling & Toxicological Causality

To design an effective screening cascade, we must first analyze the structural features of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate and predict their biological behavior:

  • The Benzotriazole Core: The electron-rich triazole ring is capable of coordinating with transition metals. While this is useful for target binding, it can also disrupt essential metalloenzymes (e.g., cytochrome P450s) and induce the generation of Reactive Oxygen Species (ROS)[3].

  • The tert-Butyl Group: The addition of a bulky, highly lipophilic tert-butyl group at the N1 position significantly increases the molecule's membrane permeability. While this enhances intracellular absorption, it simultaneously raises the risk of compound accumulation in lipophilic cellular compartments, such as the mitochondrial matrix, potentially leading to mitochondrial uncoupling.

  • The Methyl Ester Prodrug Liability: The methyl ester moiety is highly susceptible to cleavage by intracellular carboxylesterases. Upon cellular entry, the compound will likely be hydrolyzed into 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid . Therefore, our in vitro assays cannot rely on metabolically inert cell lines; they must possess the enzymatic machinery to expose cells to both the parent ester and the free acid metabolite.

The Tiered In Vitro Screening Cascade

Tier 1: Basal Cytotoxicity & Metabolic Viability

While standard regulatory guidelines like OECD 129 utilize murine Balb/c 3T3 cells to estimate acute oral toxicity[4], a human-relevant pharmaceutical screening cascade requires metabolically competent cells. We utilize HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines.

  • Causality: HepG2 cells express the esterases and CYP450 enzymes necessary to metabolize the methyl ester, ensuring we capture the hepatotoxicity of the active metabolites. HEK293 cells are utilized to assess potential nephrotoxicity during renal clearance.

Tier 2: Comprehensive Genotoxicity (OECD 471 & 487)

Genotoxicity cannot be accurately assessed by a single mechanism. Bulky benzotriazole derivatives can cause DNA damage through multiple distinct pathways.

  • OECD 471 (Ames Test): This bacterial reverse mutation assay uses Salmonella typhimurium auxotrophic strains to detect localized point mutations (frameshifts and base-pair substitutions)[5][6].

  • OECD 487 (In Vitro Micronucleus Test): This mammalian cell assay detects clastogenic (chromosome breakage) and aneugenic (whole chromosome loss or mitotic spindle disruption) events[7][8].

  • Causality: The tert-butyl group may cause steric hindrance that disrupts the mitotic spindle (aneugenicity), an effect invisible to the Ames test. Pairing OECD 471 with OECD 487 creates a self-validating system that captures both localized DNA mutations and gross chromosomal aberrations. Both assays must be run with and without the S9 hepatic fraction to account for the mutagenicity of the hydrolyzed carboxylic acid metabolite[5].

Tier 3: Mechanistic Profiling (Oxidative Stress)

Given the propensity for benzotriazoles to induce oxidative stress[3], compounds clearing Tiers 1 and 2 must be evaluated for sub-lethal mechanistic toxicity using ROS generation assays and mitochondrial membrane potential (MMP) profiling.

Screening Workflow & Decision Matrix

ToxicityScreening Start Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate Tier1 Tier 1: Basal Cytotoxicity (HepG2 / HEK293) Start->Tier1 Dec1 IC50 > 50 µM? Tier1->Dec1 Tier2 Tier 2: Genotoxicity (OECD 471 & 487) Dec1->Tier2 Yes NoGo Structural Optimization Dec1->NoGo No Dec2 Mutagenic? Tier2->Dec2 Tier3 Tier 3: Mechanistic Tox (ROS & Mitochondrial) Dec2->Tier3 Negative Dec2->NoGo Positive Go Proceed to In Vivo (OECD 423) Tier3->Go

Tiered in vitro toxicity screening workflow for benzotriazole derivatives.

Quantitative Data Thresholds

To eliminate subjective bias, the following quantitative thresholds dictate Go/No-Go decisions for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate:

Assay / TierTarget MetricHigh Toxicity (No-Go)Moderate Toxicity (Flag)Low Toxicity (Go)
Basal Cytotoxicity (HepG2) IC50 (µM)< 10 µM10 - 50 µM> 50 µM
Ames Test (OECD 471) Revertant Fold-Increase≥ 2.0x vehicleStatistically sig. trend< 2.0x vehicle
Micronucleus (OECD 487) % Binucleated cells w/ MNStatistically sig. increaseDose-dependent trendNo increase
ROS Generation (DCFDA) Fold-change in Fluorescence> 2.5x vehicle1.5 - 2.5x vehicle< 1.5x vehicle

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system containing internal controls.

Protocol A: Tier 1 Basal Cytotoxicity (HepG2 MTT Assay)

Self-Validation: Includes 0.1% DMSO (Vehicle Negative Control) and 10 µM Doxorubicin (Positive Control) to verify assay sensitivity and cell health.

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate in 100% DMSO. Perform serial dilutions in culture media to yield final well concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration remains strictly at 0.1% across all wells to prevent solvent toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-treated media to the cells in triplicate. Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours until intracellular purple formazan crystals form.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: Tier 2 Genotoxicity (OECD 471 Bacterial Reverse Mutation)

Self-Validation: Conducted with and without Aroclor 1254-induced rat liver S9 fraction to ensure detection of the carboxylic acid metabolite[5].

  • Culture Preparation: Grow Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth to a density of 1−2×109 cells/mL.

  • Pre-Incubation Mixture: In sterile test tubes, combine 100 µL of bacterial culture, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either S9 mix (for metabolic activation) or sodium phosphate buffer (for non-activated conditions). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Allow the agar to solidify, invert the plates, and incubate at 37°C for 48 to 72 hours. Count the number of revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over the DMSO vehicle control)[6].

References

  • 1400645-11-5 | MFCD22421554 | Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxyl
  • Benzotriazole: An overview on its vers
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • OECD 471 Bacterial Reverse Mut
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies, gentronix.co.uk,
  • OECD 487: In Vitro Mammalian Cell Micronucleus Test, nucro-technics.com,
  • Decoding the Revised OECD 487 Guideline, inotiv.com,
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129), toxlab.co,

Sources

Foundational

pharmacokinetic profiling of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate derivatives

A Technical Guide to the Pharmacokinetic Profiling of Novel Benzotriazole Derivatives Foreword: The Rationale for a Structured PK/ADME Assessment The benzotriazole scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Pharmacokinetic Profiling of Novel Benzotriazole Derivatives

Foreword: The Rationale for a Structured PK/ADME Assessment

The benzotriazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for developing therapeutics across a wide range of diseases, including antimicrobial, antiviral, and anticancer agents.[1][2][3] Its unique physicochemical properties and structural versatility make it a fertile ground for novel drug candidates.[1][4] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. Issues such as poor absorption, rapid metabolism, or unforeseen toxicity can derail even the most potent molecules.[1][2]

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate derivatives. It is designed for drug discovery and development scientists, offering a logical, field-tested workflow from initial in vitro characterization to in vivo validation. Our approach is not merely a checklist of assays but an integrated strategy where each experiment informs the next, enabling researchers to make confident, data-driven decisions, optimize molecular design, and select candidates with the highest probability of clinical success.[5][6] We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific and regulatory principles.

The Foundational Step: Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the fundamental physicochemical properties of each derivative is non-negotiable. These intrinsic properties govern a molecule's behavior in every subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) assay and are often the root cause of apparent biological liabilities.[5] Early characterization prevents misinterpretation of data and guides the selection of the most appropriate experimental conditions.

ParameterExperimental MethodSignificance in Pharmacokinetics
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., HPLC-UV)Essential for oral absorption; poor solubility can limit bioavailability and be a major hurdle for formulation development.[7]
Lipophilicity (LogP/LogD) Shake-flask method or Reverse-phase HPLCInfluences permeability, plasma protein binding, metabolic stability, and volume of distribution. A delicate balance is required.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at physiological pH, which critically impacts solubility, permeability, and target binding.
Chemical Stability Incubation in buffers at various pH (e.g., 1.2, 6.8, 7.4)Assesses stability in simulated gastrointestinal fluids and plasma, ensuring the parent compound is what is being measured in subsequent assays.[7]

Causality: A compound with very low aqueous solubility may show artificially low permeability in a Caco-2 assay not because it cannot cross the membrane, but because it precipitates in the aqueous donor compartment. Identifying this early allows for formulation-based solutions.

In Vitro ADME Profiling: Building the Pharmacokinetic Picture

In vitro ADME assays are the workhorse of early drug discovery, providing a rapid and cost-effective means to evaluate the PK potential of numerous compounds.[8][9] This stage focuses on systematically eliminating candidates with fatal flaws and identifying those with profiles suitable for optimization and in vivo testing.[5]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. We assess this using cell-based permeability assays.

Core Assay: Caco-2 Bidirectional Permeability Assay The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier.[7] This assay provides an apparent permeability coefficient (Papp), which is a reliable predictor of human intestinal absorption.

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a confluent monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer controls Prepare Test Compound & Controls (High/Low Permeability) teer->controls apical Apical to Basolateral (A→B) Add compound to apical (AP) side controls->apical basolateral Basolateral to Apical (B→A) Add compound to basolateral (BL) side controls->basolateral sampling Incubate and sample from receiver compartment at time points apical->sampling basolateral->sampling quantify Quantify compound concentration (LC-MS/MS) sampling->quantify calc Calculate Papp (A→B) and Efflux Ratio (Papp B→A / Papp A→B) quantify->calc classify Classify Compound (Low, Moderate, High Permeability) calc->classify caption Workflow for the Caco-2 Permeability Assay.

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used. This is a self-validating step to ensure the integrity of the intestinal barrier model.

  • Assay Initiation: The culture medium is replaced with transport buffer. The test compound and controls (e.g., propranolol for high permeability, atenolol for low permeability) are added to either the apical (A) or basolateral (B) compartment.

  • Transport Study (A→B): The compound is added to the apical side. Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Study (B→A): The compound is added to the basolateral side. Samples are taken from the apical side at the same time points. This direction is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The Papp value is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) > 2 is indicative of active efflux.

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism.[7] An initial assessment of a compound's stability in the presence of liver enzymes is critical for predicting its clearance and half-life in vivo.

Core Assay: Liver Microsomal Stability Assay Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[7] This assay measures the rate at which a compound is depleted over time.

Protocol: Liver Microsomal Stability

  • Preparation: Human or rodent liver microsomes are pre-warmed in a phosphate buffer.

  • Reaction Initiation: The test compound is added to the microsomal suspension. The reaction is initiated by adding the critical cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is required for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to rule out non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent compound.

  • Data Analysis: The natural log of the percent remaining is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and clearance.

Core Assay: Equilibrium Dialysis This method is considered the gold standard for determining the fraction of unbound drug (fu). It involves a semi-permeable membrane that separates a plasma-containing compartment from a buffer compartment, allowing only the small molecule drug to pass through until equilibrium is reached.

In Vivo Pharmacokinetic Studies: The Whole-System Validation

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves within a complete biological system.[10][11] These studies integrate all ADME processes simultaneously and are required for candidate selection.

Study Design and Execution

A typical early-stage PK study in rodents (e.g., Sprague-Dawley rats) involves administering the compound via both intravenous (IV) and oral (PO) routes.

  • IV Administration: Provides a direct measure of systemic clearance and volume of distribution. Bypasses absorption, so bioavailability is 100% by definition.

  • PO Administration: Assesses oral absorption and first-pass metabolism, allowing for the calculation of oral bioavailability (F%).

G cluster_prep Pre-Study cluster_study In-Life Phase cluster_analysis Analysis & Reporting acclimate Acclimatize Animals (e.g., Rats) formulate Prepare Dosing Formulations (IV & PO) acclimate->formulate bioanalytical Develop & Validate Bioanalytical Method (LC-MS/MS) formulate->bioanalytical quantify Quantify Plasma Concentrations using Validated LC-MS/MS Method bioanalytical->quantify group Assign Animals to IV and PO Dose Groups dose_iv Administer IV Dose (e.g., 1 mg/kg) group->dose_iv dose_po Administer PO Dose (e.g., 5 mg/kg) group->dose_po sample Collect Blood Samples at Pre-defined Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sample dose_po->sample process Process Blood to Plasma and Store Frozen sample->process process->quantify plot Plot Plasma Concentration vs. Time Curve quantify->plot nca Perform Non-Compartmental Analysis (NCA) plot->nca params Calculate Key PK Parameters (AUC, Cmax, T½, CL, Vd, F%) nca->params report Generate Study Report params->report caption Workflow for a Rodent In Vivo Pharmacokinetic Study.

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

The Cornerstone of Reliability: Bioanalytical Method Validation

The concentration data from in vivo studies is only as reliable as the method used to generate it. A robust, validated bioanalytical method is not optional; it is a regulatory requirement and the foundation of trustworthy data.[12] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[13] Validation is performed according to FDA or other regulatory guidelines.[12]

Table: Key Parameters for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria (FDA Guidance)Rationale
Accuracy & Precision Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).Ensures the method measures the correct concentration reliably and reproducibly.[12]
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix.Confirms the method can distinguish the analyte from other components in the biological matrix (e.g., plasma).[14]
Linearity A calibration curve with a defined range and a correlation coefficient (r²) typically >0.99.Demonstrates a proportional response of the instrument to the concentration of the analyte over the working range.[13]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria (±20%).Defines the sensitivity of the method, which must be low enough to capture the terminal elimination phase of the drug.[12]
Stability Analyte must be stable under various conditions: Freeze-thaw cycles, bench-top, long-term storage, and post-preparative.Guarantees that the measured concentration reflects the in vivo concentration at the time of sampling, not an artifact of degradation.
Data Analysis: Deriving Key PK Parameters

After quantifying the drug concentrations in plasma over time, a concentration-time curve is plotted. Non-compartmental analysis (NCA) is then used to calculate the key pharmacokinetic parameters that describe the compound's fate in the body.

Table: Essential In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity (peak exposure).
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.The most important parameter for assessing overall exposure.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Describes the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution versus remaining in plasma.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.A critical measure of oral drug performance, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Metabolite Identification and Characterization

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites.[15] Following in vivo studies, plasma and urine samples can be analyzed using high-resolution mass spectrometry to identify the structures of major metabolites. This information helps to understand the clearance pathways and can guide further chemical modifications to block metabolic "hot spots" if necessary.

Conclusion: An Integrated and Iterative Approach

The is a systematic process of building a comprehensive dataset to guide drug development. It begins with fundamental physicochemical tests, moves through a battery of in vitro ADME assays to weed out poor compounds, and culminates in definitive in vivo studies in relevant animal models.[6] Each stage is built upon a foundation of robust, self-validating protocols and validated bioanalytical methods. This integrated approach ensures that the selected clinical candidates not only possess potent pharmacological activity but also have the pharmacokinetic properties required for success as a therapeutic agent.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • TheraIndx LifeSciences. (n.d.). In Vitro ADME Screening & In Vitro Screening Services.
  • Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Future Science. (n.d.). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Taylor & Francis Online. (2014, August 26). Validation of LC–MS/MS Bioanalytical Methods for Protein Therapeutics.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • IJNRD.org. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development.
  • ResearchGate. (2026, February 28). Benzotriazole-oxadiazole hybrid Compounds: Synthesis, anticancer Activity, molecular docking and ADME profiling studies | Request PDF.
  • Semantic Scholar. (2022, April 1). Benzotriazole-oxadiazole Hybrid Compounds: Synthesis, Anticancer Activity, Molecular Docking and ADME Profiling Studies.
  • Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • ResearchGate. (2025, December 29). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
  • Preprints.org. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • EMBL-EBI. (n.d.). Compound: BENZOTRIAZOLE (CHEMBL84963) - ChEMBL.
  • PubMed. (n.d.). Synthesis and muscarinic receptor binding profiles of antagonist benzotriazole derivatives.
  • Scribd. (n.d.). 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF.
  • National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Application Note: De Novo Synthesis and Characterization of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Characterization of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Benzotriazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids, amides, and various heterocycles. The introduction of a bulky tert-butyl group at the N1 position, coupled with a methyl carboxylate at the C5 position—yielding Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1400645-11-5)[1]—creates a sterically demanding building block highly valued in structure-based drug design.

This protocol outlines a highly efficient, three-step linear synthesis starting from commercially available methyl 4-fluoro-3-nitrobenzoate. The sequence leverages a Nucleophilic Aromatic Substitution (SNAr), followed by catalytic hydrogenation, and concludes with a classic diazotization-driven annulation.

Synthetic Workflow

Synthesis SM Methyl 4-fluoro-3-nitrobenzoate (Starting Material) Step1 Step 1: SNAr tert-Butylamine, K2CO3, THF SM->Step1 Int1 Methyl 4-(tert-butylamino)-3-nitrobenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Reduction H2 (1 atm), 10% Pd/C, MeOH Int1->Step2 Int2 Methyl 3-amino-4-(tert-butylamino)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Diazotization & Annulation NaNO2, aq. HCl, 0 °C to RT Int2->Step3 Prod Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (Target Product) Step3->Prod

Three-step synthesis workflow for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize Methyl 4-(tert-butylamino)-3-nitrobenzoate. Expert Insight: We select the 4-fluoro derivative over the 4-chloro analog. The extreme electronegativity of fluorine highly polarizes the C-F bond, stabilizing the anionic Meisenheimer complex transition state, thereby drastically accelerating the SNAr reaction under milder conditions.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv) to the solution to act as an acid scavenger.

  • Amine Addition: Dropwise, add tert-butylamine (1.2 equiv). The bulky nature of tert-butylamine requires the reaction to be gently heated to overcome steric hindrance.

  • Reaction: Heat the mixture to 50 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve in Ethyl Acetate (EtOAc), wash with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and evaporate to yield the crude Intermediate 1 as a bright yellow solid.

Step 2: Catalytic Hydrogenation of the Nitro Group

Objective: Synthesize Methyl 3-amino-4-(tert-butylamino)benzoate. Expert Insight: The reduction of the nitro group to an aniline must be carefully controlled to prevent the premature cleavage of the tert-butyl group or reduction of the methyl ester. 10% Palladium on Carbon (Pd/C) under balloon pressure (1 atm) hydrogen provides a highly chemoselective reduction environment.

  • Preparation: Dissolve Intermediate 1 (1.0 equiv) in HPLC-grade Methanol (MeOH) (0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Vigorously stir the suspension under an H2 balloon at room temperature for 4-6 hours.

  • Workup: Once complete (confirmed by LC-MS showing the mass shift from -NO2 to -NH2), filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield Intermediate 2 as a pale-brown oil which may darken upon exposure to air. Use immediately in the next step to prevent oxidative degradation.

Step 3: Diazotization and Annulation

Objective: Synthesize the final target, Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate[2]. Expert Insight: Diazotization of the primary aromatic amine generates a highly reactive diazonium salt. Strict temperature control (0–5 °C) is mandatory; elevated temperatures will cause the diazonium intermediate to decompose into a phenol via N2 extrusion before the secondary tert-butylamine can attack to close the triazole ring.

  • Preparation: Suspend Intermediate 2 (1.0 equiv) in a mixture of 6M aqueous Hydrochloric Acid (HCl) and glacial acetic acid (1:1 v/v, 0.2 M) and cool the mixture to 0 °C using an ice-water bath.

  • Diazotization: Dissolve Sodium Nitrite (NaNO2) (1.1 equiv) in a minimal amount of cold distilled water. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below 5 °C.

  • Annulation: Stir at 0 °C for 30 minutes to ensure complete diazonium formation. Remove the ice bath and allow the reaction to warm to room temperature. The cyclization occurs spontaneously as the mixture warms. Stir for an additional 2 hours.

  • Neutralization & Extraction: Carefully neutralize the acidic mixture by slow addition of saturated aqueous Na2CO3 until pH ~7 is reached. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Self-Validating Analytical Data

To ensure protocol success, the final compound (Molecular Weight: 233.27 g/mol )[2] must be validated against the following expected analytical parameters.

Analytical MethodExpected Signal/ObservationStructural Correlation
LC-MS (ESI+) m/z = 234.1 [M+H]⁺Confirms exact mass of the target compound (C12H15N3O2)[3].
¹H NMR (400 MHz, CDCl₃) δ 8.75 (d, J = 1.2 Hz, 1H)Aromatic proton at C4, deshielded by the triazole and ester.
¹H NMR (400 MHz, CDCl₃) δ 8.10 (dd, J = 8.8, 1.2 Hz, 1H)Aromatic proton at C6.
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 8.8 Hz, 1H)Aromatic proton at C7.
¹H NMR (400 MHz, CDCl₃) δ 3.95 (s, 3H)Methyl ester protons (-OCH₃).
¹H NMR (400 MHz, CDCl₃) δ 1.85 (s, 9H)tert-Butyl protons (-C(CH₃)₃), confirming successful N1 alkylation.

References

  • Aaron Chemicals. (n.d.). Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate | CAS: 1400645-11-5 | Catalog: AR009XTG.
  • ChemicalBook. (n.d.). Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-11-5) information.
  • ChemicalBook. (n.d.). 1400645-11-5 | CAS Database.

Sources

Application

The Versatile Scaffold: Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate in Modern Drug Discovery

Introduction: Unlocking the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the benzotriazole moiety stands out as a "privileged scaffold." Its structural resemblance to endogenous purines...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the benzotriazole moiety stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a diverse range of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide delves into the specific applications of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate , a derivative that combines the versatile benzotriazole core with key chemical features to modulate biological activity. The strategic placement of a bulky tert-butyl group at the 1-position and a methyl carboxylate at the 5-position offers unique opportunities for fine-tuning pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to facilitate the exploration of this promising compound in small molecule drug discovery. We will explore its synthesis, its role as a selective agonist for an important metabolic G-protein coupled receptor, and its potential as a scaffold for developing kinase inhibitors and antimicrobial agents, reflecting the broader therapeutic potential of the benzotriazole class of molecules.[3][4]

I. The Strategic Design: Chemical Features and Their Significance

The structure of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a testament to rational drug design. Each component of the molecule is chosen to impart specific properties that are advantageous for its interaction with biological systems.

  • The Benzotriazole Core: This bicyclic heterocycle is a bioisostere of the purine nucleus, the building block of DNA and RNA. This mimicry allows it to fit into the binding sites of enzymes and receptors that would typically bind purine-containing ligands.[2] The three nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the benzene ring can participate in π-stacking interactions, further enhancing binding to target proteins.[5]

  • The 1-tert-butyl Group: The introduction of a tert-butyl group at the N1 position of the benzotriazole ring serves several critical functions in drug design. This bulky, lipophilic group can:

    • Enhance Metabolic Stability: The tert-butyl group can act as a "metabolic shield," protecting the molecule from degradation by metabolic enzymes, thereby increasing its half-life in the body.

    • Improve Oral Bioavailability: By increasing the lipophilicity of the molecule, the tert-butyl group can enhance its absorption from the gastrointestinal tract.

    • Provide Steric Hindrance for Selectivity: The size and shape of the tert-butyl group can promote selective binding to a specific target over other closely related proteins.

  • The 5-methoxycarbonyl Group: The methyl ester at the 5-position of the benzene ring is a key functional group for several reasons:

    • Modulation of Physicochemical Properties: This group influences the solubility and electronic properties of the molecule.

    • A Handle for Further Derivatization: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.[6]

    • Direct Interaction with Target Proteins: The carboxylate group can participate in hydrogen bonding or ionic interactions with amino acid residues in the binding pocket of a target protein.

II. Synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available materials. The following protocol outlines a plausible synthetic route based on established benzotriazole chemistry.[7][8]

Protocol 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

This initial step involves the diazotization of 3,4-diaminobenzoic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-diaminobenzoic acid in aqueous acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1H-benzotriazole-5-carboxylic acid.

Protocol 2: N1-tert-butylation of 1H-Benzotriazole-5-carboxylic acid

Selective alkylation at the N1 position is a common challenge in benzotriazole chemistry.[9] This protocol utilizes a method that favors N1 substitution.

Materials:

  • 1H-Benzotriazole-5-carboxylic acid

  • tert-Butyl alcohol

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 1H-benzotriazole-5-carboxylic acid in dichloromethane.

  • Add an excess of tert-butyl alcohol to the suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The direct alkylation may result in a mixture of N1 and N2 isomers, which may require purification by column chromatography to isolate the desired 1-tert-butyl-1H-benzotriazole-5-carboxylic acid.[10]

Protocol 3: Esterification to Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester.

Materials:

  • 1-tert-butyl-1H-benzotriazole-5-carboxylic acid

  • Methanol

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDC) with DMAP.[1]

  • Dry dichloromethane (DCM) or methanol

Procedure (using Thionyl Chloride):

  • Dissolve 1-tert-butyl-1H-benzotriazole-5-carboxylic acid in an excess of methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography to obtain pure Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

III. Application as a Selective GPR109b Agonist

A key application of the 1-alkyl-benzotriazole-5-carboxylic acid scaffold, and by extension its methyl ester derivative, is as a selective agonist for the G-protein-coupled receptor GPR109b.[10]

Background on GPR109b

GPR109b (also known as HM74) is a receptor for nicotinic acid (niacin), a long-standing therapeutic for treating dyslipidemia.[10] Activation of GPR109b in adipocytes leads to a decrease in intracellular cAMP levels, which in turn inhibits lipolysis and reduces the levels of free fatty acids in the plasma. This ultimately contributes to an increase in high-density lipoprotein (HDL) cholesterol, the "good cholesterol." A significant challenge with niacin therapy is the activation of the highly homologous receptor GPR109a, which mediates the common and often poorly tolerated side effect of flushing. Therefore, the development of selective GPR109b agonists is a highly sought-after therapeutic strategy.

The Role of the 1-tert-butyl Group

Research has shown that 1-alkyl-benzotriazole-5-carboxylic acids are selective agonists for GPR109b with no activity at GPR109a.[10] The selectivity is attributed to differences in the amino acid sequences of the two receptors, with GPR109b being able to accommodate larger ligands. The activity was found to be highest for compounds with small, branched alkyl chains, such as the isopropyl group, suggesting that the tert-butyl group would also be well-tolerated and could contribute to potent and selective agonism.[10]

Workflow for GPR109b Agonist Screening

The following diagram and protocol outline a typical workflow for identifying and characterizing GPR109b agonists.

GPR109b_Agonist_Screening cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 cAMP Detection Compound Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate Hydrolysis Hydrolysis to Carboxylic Acid (Active Form) Compound->Hydrolysis Test_Compound Addition of Test Compound Hydrolysis->Test_Compound Test Compound Cells Cells expressing GPR109b (e.g., CHO, HEK293) Forskolin Forskolin Stimulation (to increase cAMP) Cells->Forskolin Forskolin->Test_Compound Incubation Incubation Test_Compound->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Assay cAMP Detection Assay (e.g., HTRF, ELISA) Lysis->cAMP_Assay Data_Analysis Data Analysis (EC50 determination) cAMP_Assay->Data_Analysis Kinase_Inhibitor_Screening cluster_0 Biochemical Assay cluster_1 Data Analysis cluster_2 Cell-Based Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Kinase Substrate Substrate->Reaction ATP ATP ATP->Reaction Test_Compound Test Compound Test_Compound->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50 Compound_Treatment Treatment with Test Compound IC50->Compound_Treatment Lead Compound Cell_Line Cancer Cell Line Cell_Line->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay MIC_Determination cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Inoculation Inoculation of Microtiter Plate Compound_Dilution->Plate_Inoculation Bacterial_Inoculum Preparation of Bacterial Inoculum Bacterial_Inoculum->Plate_Inoculation Incubation Incubation at 37°C Plate_Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 6: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol is a standard method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compound (Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate or its derivatives)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB in the wells of the 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylateS. aureusTBD
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylateE. coliTBD
Ciprofloxacin (Control)S. aureus~1
Ciprofloxacin (Control)E. coli~0.015

TBD: To be determined experimentally.

VI. Conclusion and Future Directions

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate represents a strategically designed molecule with significant potential in small molecule drug discovery. The convergence of the privileged benzotriazole scaffold with a selectivity-enhancing tert-butyl group and a modifiable carboxylate function provides a powerful platform for generating novel therapeutic agents. The demonstrated application of the core structure as a selective GPR109b agonist highlights a clear path for the development of new treatments for metabolic disorders. Furthermore, the inherent versatility of the benzotriazole nucleus suggests that this compound and its derivatives are promising candidates for screening against other important drug targets, such as protein kinases and microbial pathogens. The protocols and application notes provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships for these various applications and to optimize the lead compounds for in vivo efficacy and safety.

References

  • Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria. PMC. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. Available at: [Link]

  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Taylor & Francis Online. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. PubMed. Available at: [Link]

  • Site selective alkylation of benzotriazoles without metal catalysts. Kudos. Available at: [Link]

  • 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry. Available at: [Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. PMC. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel 5-(Benzotriazole 1-Yl- Methyl)-2-Phenyl-1, 3, 4-Oxadiazole Azo Compounds as a Anti-Microbial Agents. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E. ijprajournal. Available at: [Link]

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. Available at: [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]

  • benzotriazole-mediated synthesis of n-acylbenzotriazoles and 2h-azirines. UFDC. Available at: [Link]

  • CN101029031A - Synthesis process of carboxyl benzotriazole. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate .

The C5 methyl ester of this compound is highly susceptible to hydrolytic cleavage. This document provides mechanistic insights, field-proven troubleshooting FAQs, and a self-validating storage protocol to ensure long-term structural integrity.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. Esters are inherently prone to hydrolysis, a reversible reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol[1]. However, the specific molecular architecture of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate accelerates this vulnerability.

The 1,2,3-benzotriazole core acts as a strong electron-withdrawing group. This inductive effect pulls electron density away from the C5 position, increasing the electrophilicity (partial positive charge) of the ester's carbonyl carbon. When exposed to ambient moisture—often introduced via condensation when cold vials are opened—water acts as a nucleophile, readily attacking the sensitized carbonyl carbon[2]. This yields 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid and methanol as degradants.

HydrolysisMechanism A Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate C Tetrahedral Intermediate (Catalyzed by trace acid/base) A->C + H2O B Moisture Ingress (H2O Nucleophile) B->C Attacks C=O D 1-tert-butyl-1,2,3-benzotriazole- 5-carboxylic acid C->D - CH3OH E Methanol (Leaving Group) C->E

Logical relationship of moisture-driven methyl ester hydrolysis.

Troubleshooting Guide & FAQs

Q1: I stored my compound at -20°C, but LC/MS shows 15% hydrolysis after 3 months. Why? A1: Freezers are highly humid environments. While low temperatures slow down degradation kinetics, they introduce a severe condensation risk. If the vial was not hermetically sealed, or if it was opened immediately upon removal from the freezer without thermal equilibration, ambient moisture instantly condensed onto the cold powder. This water provides the nucleophile required for hydrolysis[3].

Q2: Should I backfill my storage vials with Argon or Nitrogen? A2: Argon is strictly recommended. Argon is denser than ambient air and settles at the bottom of the vial, creating a protective "blanket" over the solid compound. Nitrogen is lighter and is easily displaced by turbulent ambient air during the brief moment before the cap is secured.

Q3: Are standard plastic screw-caps sufficient for long-term storage? A3: No. Standard polyethylene or polypropylene caps are semi-permeable to moisture over extended periods. You must use crown-cap bottles or screw-caps fitted with PTFE-faced rubber liners (e.g., Sure/Seal™) to create a true hermetic barrier against atmospheric moisture.

Q4: Can I use chemical stabilizers to prevent this? A4: While bulk industrial esters sometimes utilize carbodiimides or chelating agents to scavenge moisture and trace metals[1], adding chemical stabilizers to fine pharmaceutical intermediates alters the purity profile. Physical environmental control is the only acceptable method for analytical-grade reagents.

Self-Validating Experimental Protocol: Aliquoting & Storage

To guarantee trustworthiness, your storage methodology must be a self-validating system . This means the protocol contains built-in physical indicators that prove the environment remained dry, removing guesswork from the equation.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the bulk compound from the freezer and let it sit in a desiccator at room temperature (25°C) for at least 60 minutes before opening. This prevents condensation.

  • Inert Atmosphere Handling: Transfer the sealed bottle to a glovebox purged with dry Argon. If a glovebox is unavailable, use a continuous Argon flow line over the workspace.

  • Aliquoting: Dispense the powder into pre-dried, amber glass vials. Amber glass prevents potential photo-catalyzed degradation.

  • Argon Backfill: Insert an Argon cannula into the vial to displace any remaining air. Withdraw the cannula slowly.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap.

  • Self-Validation Setup: Place the sealed vials into a secondary storage container (e.g., a sealed Mylar bag or a vacuum desiccator box) alongside indicating Drierite (anhydrous CaSO₄).

  • Deep Freeze: Store the secondary container at -20°C.

    • Validation Check: Before using an aliquot months later, check the Drierite. If it remains blue, the micro-environment stayed dry. If it turns pink, the seal was compromised, and the sample must be re-analyzed via LC/MS for hydrolysis[3].

StorageProtocol S1 1. Thermal Equilibration Warm to 25°C before opening S2 2. Inert Atmosphere Handle in Ar Glovebox S1->S2 S3 3. Aliquoting Dispense into Amber Vials S2->S3 S4 4. Argon Backfill Displace ambient air S3->S4 S5 5. Hermetic Sealing Cap with PTFE-lined septa S4->S5 S6 6. Deep Freeze Store at -20°C in Desiccator S5->S6

Step-by-step experimental workflow for moisture-free aliquoting and storage.

Quantitative Data: Storage Conditions vs. Purity Retention

The following table summarizes the impact of various storage conditions on the hydrolytic degradation of sensitive methyl esters over a 6-month period.

Storage TemperatureAtmosphereSeal TypeSecondary DesiccationExpected Purity (6 Months)Hydrolysis Risk
-20°C Ambient AirStandard PlasticNone< 85.0%Critical (Condensation)
4°C Ambient AirPTFE-LinedNone92.0% - 95.0%Moderate
25°C ArgonPTFE-LinedIndicating Drierite97.0% - 98.5%Low
-20°C ArgonPTFE-LinedIndicating Drierite> 99.5% Negligible

Sources

Optimization

optimizing temperature and pH conditions for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of functionalizing complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of functionalizing complex heterocyclic scaffolds. Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1400645-11-5) is a highly versatile electrophilic building block used in drug discovery[1]. However, successfully converting this specific methyl ester into diverse amide derivatives requires stringent control over thermodynamics (temperature) and kinetics (apparent pH).

This guide bypasses generic advice to focus on the exact causality behind the reaction conditions required to prevent triazole ring degradation, suppress epimerization, and maximize coupling efficiency.

Workflow Overview: Strategic Coupling Pathways

When dealing with a stable methyl ester on a benzotriazole core, researchers must choose between a one-step direct amidation or a two-step saponification-coupling sequence. The two-step pathway is universally recommended to avoid the harsh, energy-intensive conditions that degrade the starting material[2].

G A Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate B Saponification (LiOH, THF/H2O, RT) A->B Pathway A (Recommended) E Direct Amidation (AlMe3 or High Temp >150°C) A->E Pathway B (High Degradation Risk) C 1-tert-butyl-1,2,3- benzotriazole-5-carboxylic acid B->C D Amide Coupling (HATU/DIPEA, 0°C to RT) C->D F Target 5-Carboxamide Derivative D->F E->F

Caption: Strategic pathways for the amidation of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: Should I use direct amidation (aminolysis) or the two-step saponification/coupling approach?

A1: The two-step approach (Pathway A) is strictly recommended. Direct condensation of unactivated methyl esters with amines requires extreme activation energy barriers (>25-30 kcal/mol), necessitating elevated temperatures (150–200°C) or harsh Lewis acids (e.g., trimethylaluminum)[2]. These conditions risk cleaving the tert-butyl group or degrading the benzotriazole core. Saponification using mild LiOH at ambient temperature yields the free acid, which can be coupled smoothly at room temperature[2].

Q2: What are the optimal pH conditions for the amide coupling step?

A2: In aprotic organic solvents (like DMF or DCM), we control the "apparent pH." The reaction must be maintained at an apparent pH of 8–9[3].

  • The Causality: If the pH is too low, the amine remains protonated (as an ammonium salt) and is entirely non-nucleophilic, stalling the reaction[3]. If you use a strong nucleophilic base (like NaOH), you will hydrolyze the active ester intermediate back to the starting material. Therefore, you must use 2.0 to 3.0 equivalents of a sterically hindered, non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) [4].

Q3: Why is temperature control (0°C to RT) critical when using HATU or EDC/HOBt?

A3: Temperature dictates the kinetic fate of the highly reactive intermediates.

  • The Causality: When the benzotriazole-5-carboxylic acid reacts with HATU or EDC, it first forms an unstable O-acyl(uronium/isourea) intermediate[5]. If the temperature is above 0°C during this specific activation step, this intermediate can undergo a deleterious rearrangement into an inactive, dead-end N-acylurea byproduct[3]. Activation must be performed at 0°C for 15–30 minutes[5]. Once the stable OAt-ester is formed, the amine is added, and the reaction is warmed to room temperature to provide the thermodynamic energy required for the final nucleophilic attack.

Q4: I am observing a +98 Da mass adduct in my LC-MS. What is happening?

A4: You are observing a classic guanidinylation side product. This occurs when your amine reacts directly with the uronium coupling reagent (HATU) instead of your carboxylic acid[6].

  • The Fix: This is an order-of-addition failure. You must pre-activate the carboxylic acid with HATU and DIPEA for at least 15 minutes before introducing the amine[5][6]. Never mix all reagents simultaneously.

Mechanism N1 Free Carboxylic Acid N2 Deprotonated Carboxylate (Apparent pH 8-9 via DIPEA) N1->N2 Base Addition N3 OAt-Active Ester Intermediate (via HATU addition at 0°C) N2->N3 HATU Activation (15 mins) N4 Amide Product (+ HOAt + TMU byproducts) N3->N4 Amine Addition (Warm to RT)

Caption: Mechanism of HATU-mediated amide bond formation highlighting pH and temperature dependencies.

Quantitative Data: Coupling Reagent Comparison

To optimize your specific workflow, select the coupling reagent based on the steric hindrance of your target amine. The table below summarizes the optimal conditions synthesized from automated flow chemistry and combinatorial library optimizations[4][6].

Coupling ReagentOptimal BaseApparent pHActivation TempReaction TempBest Use Case
HATU DIPEA (2.5 eq)8.0 - 9.00°C20°C - 25°CSterically hindered amines; highest efficiency[3].
EDC / HOBt DIPEA (2.5 eq)7.5 - 8.50°C20°C - 25°CStandard primary amines; easier aqueous workup[3].
TBTU NMM (3.0 eq)8.00°C25°CCost-effective alternative for unhindered substrates[4].

Self-Validating Experimental Protocols

Protocol 1: Mild Saponification of the Methyl Ester

This protocol utilizes LiOH to prevent the degradation of the benzotriazole core that can occur with harsher bases like NaOH or KOH.

  • Dissolution: Dissolve 1.0 equivalent of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate in a 3:1 mixture of THF and H₂O (concentration ~0.2 M).

  • Base Addition: Add 1.5 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) in one portion at room temperature.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) until the higher Rf ester spot is completely consumed.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and cool to 0°C.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. The 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol 2: HATU-Mediated Amide Coupling

This protocol enforces strict temperature and pH control to guarantee high yields and suppress guanidinylation[5][6].

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of the synthesized 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid in anhydrous DMF (0.1 M)[5].

  • pH Adjustment: Add 2.5 equivalents of anhydrous DIPEA. Stir for 5 minutes.

  • Thermal Control: Cool the reaction mixture strictly to 0°C using an ice bath[5].

  • Active Ester Formation: Add 1.1 equivalents of HATU. Stir at 0°C for exactly 15–30 minutes to form the OAt-active ester[5].

  • Amine Addition: Add 1.1 equivalents of the target amine (neat or dissolved in minimal DMF).

  • Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–18 hours[5].

  • Workup (Self-Validation): Quench with water. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes HOAt byproduct), and brine[5]. Dry over Na₂SO₄ and concentrate.

References

  • Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries ResearchGate URL:[Link]

  • Optimizing Amide Reaction Pathways for Lower Energy Outputs Patsnap Eureka URL: [Link]

Sources

Troubleshooting

reducing byproduct formation during Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate esterification

Topic: Reducing byproduct formation during the synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate [1]. Audience: Researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing byproduct formation during the synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate [1]. Audience: Researchers, synthetic chemists, and drug development professionals.

The esterification of 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid [2] to its corresponding methyl ester presents unique chemoselectivity challenges. The presence of an electron-deficient benzotriazole core, combined with an acid-labile N-tert-butyl protecting group, makes standard esterification conditions prone to severe byproduct formation. This guide provides mechanistic troubleshooting, quantitative comparisons, and an optimized, self-validating protocol to achieve >90% yields.

Diagnostic Flowchart: Reaction Pathways & Byproducts

G SM 1-tert-Butyl-1,2,3-benzotriazole- 5-carboxylic acid Cond1 Method A: Fischer Esterification (H2SO4, MeOH, Reflux) SM->Cond1 Cond2 Method B: Alkylation (MeI, K2CO3, DMF) SM->Cond2 Cond3 Method C: Steglich Coupling (EDC, DMAP, MeOH, DCM) SM->Cond3 Prod Methyl 1-tert-butyl-1,2,3- benzotriazole-5-carboxylate (Target Product) Cond1->Prod Minor (<20%) Byprod1 1H-Benzotriazole-5-carboxylate (De-tert-butylation) Cond1->Byprod1 Major (Acid Cleavage) Cond2->Prod Moderate (30-40%) Byprod2 Benzotriazolium Salt (N-Quaternization) Cond2->Byprod2 Major (Electrophilic Attack) Cond3->Prod Major (>90%) Byprod3 N-Acylurea Adduct (O-to-N Rearrangement) Cond3->Byprod3 Trace (<2%)

Reaction pathways for the esterification of 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is my Fischer esterification yielding a complex mixture primarily consisting of de-tert-butylated products? A: Fischer esterification relies on strong Brønsted acids (e.g., concentrated H₂SO₄) and refluxing temperatures. The N-tert-butyl group on the electron-deficient benzotriazole ring is highly susceptible to acid-catalyzed heterolytic cleavage [4]. Protonation of the triazole core enhances its leaving group ability, promoting an E1-like elimination that releases a stable tert-butyl cation (which rapidly deprotonates to isobutylene). This results in the formation of the de-tert-butylated 1H-benzotriazole species, drastically reducing the yield of your target ester. Avoid harsh acidic conditions entirely for this substrate.

Q2: Can I use Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) to force the esterification? A: No. While base-promoted alkylation is a standard mild esterification method, it is contraindicated here. Benzotriazoles act as ambident nucleophiles. Although the N1 position is sterically blocked by the tert-butyl group, the N2 and N3 nitrogen atoms retain their lone pairs. Methyl iodide is a highly reactive, soft electrophile that will competitively alkylate these nitrogen atoms, leading to the formation of highly polar 1-tert-butyl-3-methylbenzotriazolium salts. This quaternization pathway outcompetes the carboxylate alkylation.

Q3: What is the optimal coupling strategy to minimize N-acylurea formation? A: The recommended approach is a modified Steglich esterification using EDC·HCl and DMAP [3]. However, carbodiimide couplings can yield N-acylurea byproducts via the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate. To suppress this causality:

  • Use DMAP: DMAP acts as a superior acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate before the slower O-to-N rearrangement can occur.

  • Temperature Control: Add EDC at 0 °C to stabilize the reactive intermediates.

  • Excess Nucleophile: Maintain a high concentration of methanol (10 equivalents) to drive the intermolecular trapping of the active ester.

Quantitative Method Comparison

The table below summarizes the empirical outcomes of various esterification strategies applied to 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid, highlighting the inverse relationship between reagent harshness and target yield.

Esterification MethodReagents / ConditionsTarget Ester Yield (%)Major ByproductMechanistic Cause of Byproduct
Fischer Esterification MeOH, conc. H₂SO₄, Reflux, 12h< 20%1H-Benzotriazole-5-carboxylateAcid-catalyzed heterolytic cleavage of the N-tert-butyl bond.
Base-Promoted Alkylation MeI, K₂CO₃, DMF, RT, 8h30 - 40%1-tert-butyl-3-methylbenzotriazolium saltElectrophilic attack by MeI on the nucleophilic N2/N3 atoms.
Thionyl Chloride SOCl₂, MeOH, 0 °C to RT, 4h60 - 70%Acetal/Chloride adductsHarsh chlorinating conditions lead to localized heating and partial deprotection.
Steglich Coupling (Optimized) EDC·HCl, DMAP, MeOH, DCM, RT, 6h> 90% N-Acylurea (Trace, <2%)Intramolecular O-to-N acyl rearrangement (suppressed by DMAP).

Optimized Experimental Protocol: Modified Steglich Esterification

This self-validating protocol is designed to maximize the yield of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate while preserving the acid-labile tert-butyl group.

Reagents Required:

  • 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-tert-butyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Nucleophile & Catalyst Addition: Add anhydrous Methanol (10.0 eq) followed by DMAP (0.1 eq) to the stirring solution. Self-Validation Check: The solution should remain clear and homogeneous.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality Note: Cooling suppresses the exothermic activation phase, preventing localized heating that accelerates N-acylurea formation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1, UV active at 254 nm) until the starting material spot is completely consumed.

  • Chemoselective Workup: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous Citric Acid (2x): Removes DMAP and water-soluble urea byproducts. Critical Note: Do not use 1M HCl, as strong mineral acids risk premature cleavage of the tert-butyl group during phase separation.

    • Saturated aqueous NaHCO₃ (2x): Quenches any residual acidic species and removes trace unreacted starting material.

    • Brine (1x): Aids in phase separation and removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure, but can be further purified via flash column chromatography (Silica gel, gradient elution 10% to 30% Ethyl Acetate in Hexanes) if trace N-acylurea is detected.

References

  • Organic Chemistry Portal. Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Available at:[Link]

  • ACS Omega. Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Reference Spectrum of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

A Note on Data Availability: As of the latest literature review, a publicly available, experimentally verified ¹H and ¹³C NMR reference spectrum for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is not available....

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: As of the latest literature review, a publicly available, experimentally verified ¹H and ¹³C NMR reference spectrum for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is not available. This guide, therefore, provides a detailed, predicted spectrum based on the analysis of structurally related compounds and established principles of NMR spectroscopy. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret the spectra of this and similar substituted benzotriazoles.

Introduction: The Role of NMR in the Structural Elucidation of Benzotriazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules, including the diverse class of benzotriazoles.[1][2] These heterocyclic compounds are prevalent scaffolds in medicinal chemistry and materials science.[3] The precise arrangement of substituents on the benzotriazole core significantly influences its biological activity and material properties. Consequently, a thorough understanding of their NMR spectra is critical for synthesis validation, purity assessment, and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate and compares it with related, experimentally characterized benzotriazole derivatives.

Predicted ¹H and ¹³C NMR Spectrum of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

The following is a predicted spectrum, derived from the analysis of foundational benzotriazole structures and the known effects of tert-butyl and methyl carboxylate substituents.

Molecular Structure:

Figure 1: Structure of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.6-8.7 ppm (s, 1H): Aromatic proton at position 4 (H-4). This proton is adjacent to the ester group and is expected to be the most deshielded aromatic proton.

  • δ 8.1-8.2 ppm (d, 1H): Aromatic proton at position 6 (H-6). This proton will show coupling to the proton at position 7.

  • δ 7.5-7.6 ppm (d, 1H): Aromatic proton at position 7 (H-7). This proton is adjacent to the triazole ring and will be coupled to the proton at position 6.

  • δ 3.9-4.0 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

  • δ 1.8-1.9 ppm (s, 9H): Protons of the tert-butyl group. The singlet nature and integration of 9 protons are characteristic features.[4]

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~166 ppm: Carbonyl carbon of the methyl ester.

  • δ ~146 ppm: Quaternary carbon of the benzotriazole ring attached to the tert-butyl group (C-1a).

  • δ ~133 ppm: Quaternary carbon of the benzotriazole ring (C-3a).

  • δ ~129 ppm: Aromatic CH carbon (C-6).

  • δ ~125 ppm: Quaternary carbon of the benzene ring attached to the ester group (C-5).

  • δ ~120 ppm: Aromatic CH carbon (C-4).

  • δ ~110 ppm: Aromatic CH carbon (C-7).

  • δ ~65 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~52 ppm: Methyl carbon of the ester group.

  • δ ~30 ppm: Methyl carbons of the tert-butyl group.

Comparative Analysis with Structurally Related Compounds

To understand the basis for the predicted spectrum, a comparison with experimentally determined NMR data of related benzotriazoles is essential.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsOther ProtonsReference
1H-Benzotriazole 7.95 (d, 2H), 7.47 (t, 2H)~14.9 (br s, 1H, N-H)[5]
Benzotriazole-5-carboxylic Acid 8.54 (s, 1H), 8.03 (d, 1H), 7.97 (d, 1H)~2.5 (br s, 1H, N-H)[3]
Methyl 1H-1,2,3-benzotriazole-5-carboxylate Predicted: ~8.6 (s, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H)Predicted: ~3.9 (s, 3H, -OCH₃)Predicted
Predicted: Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate Predicted: 8.6-8.7 (s, 1H), 8.1-8.2 (d, 1H), 7.5-7.6 (d, 1H)Predicted: 3.9-4.0 (s, 3H, -OCH₃), 1.8-1.9 (s, 9H, t-Bu)This work

Analysis of Spectral Differences:

  • Effect of the Carboxylate Group: The introduction of the carboxylic acid group at the 5-position in Benzotriazole-5-carboxylic acid causes a significant downfield shift of the adjacent aromatic protons compared to the parent benzotriazole, due to the electron-withdrawing nature of the carboxyl group.[3] The proton at position 4 becomes a singlet and is the most deshielded.

  • Esterification: The conversion of the carboxylic acid to a methyl ester is expected to have a minor effect on the chemical shifts of the aromatic protons. The most notable change will be the appearance of a singlet at around 3.9-4.0 ppm, corresponding to the three protons of the methyl ester.

  • N-Alkylation with tert-butyl Group: The addition of a bulky tert-butyl group to one of the nitrogen atoms of the triazole ring will introduce a prominent singlet integrating to nine protons in the upfield region of the ¹H NMR spectrum, typically between 1.8 and 1.9 ppm.[4] This substitution also influences the electronic environment of the aromatic ring, leading to further shifts in the aromatic proton signals. The symmetry of the parent benzotriazole is broken, resulting in distinct signals for each of the three aromatic protons.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsOther CarbonsReference
1H-Benzotriazole 132.5, 124.4, 119.8, 111.2-[2]
Substituted Benzotriazoles (General) C3a/C7a: ~130-146, C4/C7: ~110-120, C5/C6: ~124-128-[1][6]
Predicted: Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate Predicted: ~146, ~133, ~129, ~125, ~120, ~110Predicted: ~166 (C=O), ~65 (t-Bu quat.), ~52 (-OCH₃), ~30 (t-Bu CH₃)This work

Analysis of ¹³C NMR Trends:

  • The aromatic carbons of the benzotriazole core typically resonate between 110 and 146 ppm.[1][6]

  • The carbonyl carbon of the methyl ester is expected around 166 ppm.

  • The quaternary carbon of the tert-butyl group attached to the nitrogen will appear around 65 ppm, while the methyl carbons of the tert-butyl group will be around 30 ppm. The methyl carbon of the ester group is predicted to be at approximately 52 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for substituted benzotriazoles, the following protocol is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (16-32 scans) acq2->acq3 acq4 Acquire 13C spectrum (1024-4096 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate 1H signals proc4->proc5 For 1H Spectrum

Figure 2: Experimental workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzotriazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16 to 32) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans (typically 1024 to 4096) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Conclusion

While an experimental reference spectrum for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is not currently in the public domain, a detailed prediction of its ¹H and ¹³C NMR spectra can be reliably constructed through the comparative analysis of structurally similar compounds. This guide provides a comprehensive framework for understanding the key spectral features of this molecule and other substituted benzotriazoles. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data, which is fundamental for the rigorous structural characterization required in modern chemical research and drug development.

References

  • New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. White Rose Research Online. (2023, October 12). [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. (2021, March 28). [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Omega. (2021, February 16). [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. (2026, February 26). [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. Royal Society of Chemistry. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917. PubChem. [Link]

  • Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. [Link]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benzotriazole Derivatives in Catalysis: A Comparative Analysis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate and Standard Analogues

For the modern researcher in catalysis and drug development, the selection of the appropriate ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in catalysis and drug development, the selection of the appropriate ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic transformation. Among the myriad of ligand scaffolds, benzotriazole derivatives have emerged as versatile and cost-effective ligands, particularly in the realm of metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth comparison of a specifically functionalized derivative, methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate, with standard benzotriazole derivatives.

While direct experimental data on the catalytic performance of methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is not yet prevalent in published literature, this guide will leverage established principles of ligand design and available data on analogous systems to provide a robust theoretical and practical comparison. We will delve into the anticipated effects of the tert-butyl and methyl carboxylate substituents on catalytic activity, supported by experimental data from well-documented standard benzotriazole ligands.

The Benzotriazole Scaffold: A Foundation for Versatile Catalysis

Benzotriazole and its derivatives are prized in catalysis for their thermal stability, low cost, and their ability to act as effective ligands for transition metals like palladium and copper.[1] Their utility spans a range of C-C and C-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.[1] The triazole ring offers multiple nitrogen atoms for coordination to a metal center, influencing the electronic and steric environment of the catalytic species.

Structural and Electronic Considerations: A Tale of Two Substituents

The performance of a benzotriazole-based ligand in a catalytic cycle is profoundly influenced by the nature of its substituents. In our target molecule, methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate, two key functional groups are expected to dictate its catalytic behavior: the N-tert-butyl group and the C5-methyl carboxylate group.

The Steric Influence of the tert-Butyl Group

The tert-butyl group is renowned for its significant steric bulk.[2] When attached to the N1 position of the benzotriazole ring, it is anticipated to exert a profound steric influence on the metal center it coordinates to.

  • Enhanced Catalyst Stability: The bulky tert-butyl group can create a sterically hindered environment around the metal center, which can protect it from deactivation pathways such as aggregation or unwanted side reactions.

  • Modulation of Reactivity and Selectivity: In cross-coupling reactions, the steric hindrance can influence the rate of key steps like oxidative addition and reductive elimination.[3] For instance, in Suzuki-Miyaura couplings, bulky ligands can promote the reductive elimination step, leading to higher turnover numbers. Conversely, excessive steric bulk can hinder the approach of substrates to the metal center, potentially lowering the reaction rate.[3] This steric crowding can also be leveraged to control regioselectivity in reactions where multiple isomers can be formed.

The Electronic Impact of the Methyl Carboxylate Group

The methyl carboxylate group at the 5-position of the benzotriazole ring is an electron-withdrawing group. This will have a significant electronic effect on the ligand and, consequently, the coordinated metal center.

  • Increased Lewis Acidity of the Metal Center: By withdrawing electron density from the benzotriazole ring system, the methyl carboxylate group will make the nitrogen donor atoms less basic. This, in turn, will make the coordinated metal center more Lewis acidic. A more electrophilic metal center can facilitate the oxidative addition step in many cross-coupling reactions, which is often the rate-determining step.

  • Stabilization of Catalytic Intermediates: The electron-withdrawing nature of the ester can also stabilize certain intermediates in the catalytic cycle, potentially leading to a smoother and more efficient turnover.

Proposed Synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

G cluster_0 Synthetic Pathway A 3,4-Diaminobenzoic acid B Benzotriazole-5-carboxylic acid A->B NaNO2, H+ C Methyl benzotriazole-5-carboxylate B->C MeOH, H+ (Esterification) D Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate C->D tert-Butylation reagent (e.g., tert-butyl bromide, base)

Caption: Proposed synthetic route for methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

This proposed synthesis involves the diazotization of 3,4-diaminobenzoic acid to form the benzotriazole ring, followed by esterification of the carboxylic acid and subsequent N-alkylation with a tert-butylating agent.

Comparative Catalytic Performance: A Data-Driven Perspective

To provide a tangible comparison, we will examine the performance of standard benzotriazole derivatives in the Mizoroki-Heck reaction, a cornerstone of C-C bond formation.

Benchmark Data for Standard Benzotriazole Derivatives

The following table summarizes the catalytic performance of palladium complexes with standard benzotriazole ligands in the Mizoroki-Heck reaction between iodobenzene and styrene.

LigandCatalystTON (Turnover Number)Selectivity (E-stilbene)Reference
1,3-phenylenebis-((1H-benzotriazol-1-yl)methanone)[PdCl2(ligand)]22180.72%[4][5]
1,3-bis(1H-benzotriazol-1-yl-methyl)benzene[PdCl2(ligand)]21985.87%[4][5]

These results demonstrate that even simple, unsubstituted benzotriazole derivatives can act as effective ligands in palladium-catalyzed cross-coupling, albeit with moderate turnover numbers.

Anticipated Performance of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Based on the steric and electronic effects discussed earlier, we can hypothesize the catalytic behavior of our target molecule in a similar reaction:

  • Potentially Higher Turnover Numbers: The combination of the electron-withdrawing ester group facilitating oxidative addition and the bulky tert-butyl group promoting reductive elimination could lead to a more efficient catalytic cycle and, consequently, higher turnover numbers compared to the standard derivatives.

  • Enhanced Catalyst Longevity: The steric protection afforded by the tert-butyl group may lead to a more robust catalyst with a longer active lifetime.

  • Substrate Scope Modulation: The unique steric and electronic profile might allow for the efficient coupling of more challenging or sterically hindered substrates that are problematic for standard benzotriazole ligands.

It is crucial to emphasize that these are projections based on established chemical principles. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols: A Practical Guide

To facilitate further research and direct comparison, a detailed experimental protocol for a representative Mizoroki-Heck reaction using a benzotriazole-based catalyst is provided below. This protocol can be adapted to test the catalytic efficacy of methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate once it is synthesized.

General Procedure for the Mizoroki-Heck Reaction

G cluster_0 Mizoroki-Heck Reaction Workflow A 1. Catalyst Preparation: Dissolve Pd precursor and benzotriazole ligand in solvent. B 2. Reaction Setup: Add aryl halide, olefin, and base to the catalyst solution. A->B C 3. Reaction: Heat the mixture under inert atmosphere with stirring. B->C D 4. Workup: Cool, filter, and extract the organic products. C->D E 5. Purification: Purify the product by column chromatography. D->E F 6. Analysis: Characterize the product by NMR, GC-MS, etc. E->F

Caption: A generalized workflow for a Mizoroki-Heck cross-coupling reaction.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)

  • Benzotriazole ligand (standard or the title compound)

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., styrene)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol%) and the benzotriazole ligand (e.g., 2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The choice of a slight excess of ligand is to ensure full coordination to the metal and to prevent the formation of palladium black.

  • Addition of Reagents: To the catalyst solution, add the aryl halide (1.0 eq), the olefin (1.2 eq), and the base (2.0 eq). The use of a slight excess of the olefin and a stoichiometric excess of the base is common to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The benzotriazole ligand plays a crucial role in stabilizing the palladium species throughout this cycle.

G cluster_legend Legend A Pd(0)L2 C [R-Pd(II)-X]L2 A->C B Oxidative Addition (R-X) E [R-Pd(II)(olefin)-X]L2 C->E D Olefin Coordination G [R-olefin-Pd(II)-X]L2 E->G F Migratory Insertion I [H-Pd(II)-X]L2 + R-olefin G->I H β-Hydride Elimination I->A J Reductive Elimination (Base) L L = Benzotriazole Ligand R_X R-X = Aryl Halide Olefin Olefin = Alkene

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction with a benzotriazole ligand (L).

The steric and electronic properties of the benzotriazole ligand (L) influence the rates of each step in this cycle. The tert-butyl group on our target molecule would likely accelerate the final reductive elimination step, while the electron-withdrawing ester would favor the initial oxidative addition.

Conclusion and Future Outlook

While the catalytic applications of methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate remain to be experimentally explored, a thorough analysis of its structural features allows for informed predictions of its potential advantages over standard benzotriazole derivatives. The strategic incorporation of a sterically demanding tert-butyl group and an electron-withdrawing methyl carboxylate group is a promising design strategy for developing more active, selective, and robust catalysts.

This guide provides the foundational knowledge and practical protocols for researchers to synthesize this novel ligand and evaluate its performance in key catalytic transformations. The direct comparison with benchmark data from standard benzotriazoles will be a crucial step in validating the design principles outlined herein and potentially unlocking a new class of highly efficient catalysts for organic synthesis.

References

  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Redalyc.org. Available at: [Link]

  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Revistas UTP. Available at: [Link]

  • Mizoroki-Heck Reactions Catalysed by (N-Heterocyclic Carbene)PdCl2(Et3N) Complexes. ResearchGate. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • ChemInform Abstract: Benzotriazole: An Efficient, Inexpensive and Phosphine-Free Ligand for the Palladium-Catalyzed Suzuki—Miyaura Reaction. ResearchGate. Available at: [Link]

  • Structural and electronic control of 1-(2-pyridyl)benzotriazole bidentate ligand in copper. University of Greenwich. Available at: [Link]

  • Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction. ResearchGate. Available at: [Link]

  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. PMC. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Benzotriazole and its derivatives. Growing Science. Available at: [Link]

  • Tert -Butyl nitrite mediated nitrogen transfer reactions: Synthesis of benzotriazoles and azides at room temperature. ResearchGate. Available at: [Link]

  • The Role of 1H-Benzotriazole-5-carboxylic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]

  • Recent advances in the coordination chemistry of benzotriazole-based ligands. ResearchGate. Available at: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science. Available at: [Link]

  • tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. ResearchGate. Available at: [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl and Ethyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate and its ethyl ester analog, Ethyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate. D...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate and its ethyl ester analog, Ethyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental considerations to elucidate the subtle yet significant differences in the performance of these two closely related compounds.

Introduction

In the synthesis of complex molecules, particularly within pharmaceutical and materials science, the choice between a methyl and an ethyl ester can have profound implications for reaction kinetics, yield, and purification. The 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate scaffold is a valuable building block in medicinal chemistry.[1] Understanding the relative reactivity of its methyl and ethyl ester derivatives is crucial for optimizing synthetic routes and predicting reaction outcomes. This guide will focus on the two most common transformations for esters: nucleophilic acyl substitution (specifically, base-catalyzed hydrolysis) and reduction to the corresponding primary alcohol.

Section 1: Physicochemical Properties

A foundational comparison begins with the fundamental properties of each molecule. These characteristics influence solubility, chromatographic behavior, and stoichiometry.

PropertyMethyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylateEthyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate
Molecular Formula C₁₂H₁₅N₃O₂C₁₃H₁₇N₃O₂
Molecular Weight 233.27 g/mol 247.29 g/mol [2]
CAS Number Not explicitly available1845716-98-4[2]
Inferred Polarity Slightly more polarSlightly less polar
Inferred Volatility Slightly more volatileSlightly less volatile

Note: Some properties are inferred based on established chemical principles comparing methyl and ethyl ester analogs.[3]

Section 2: Theoretical Basis for Reactivity Differences

The reactivity of the ester group is primarily dictated by the electrophilicity of the carbonyl carbon. The key differences between the methyl and ethyl analogs stem from subtle variations in steric and electronic effects.

Steric Effects

Steric hindrance is the most significant factor differentiating the reactivity of these two esters. Nucleophilic attack at the carbonyl carbon requires the nucleophile to approach a specific trajectory. The ethyl group (-CH₂CH₃) is larger and bulkier than the methyl group (-CH₃). This increased bulk partially shields the carbonyl carbon, impeding the approach of the nucleophile. Consequently, reactions that are sensitive to steric crowding, such as nucleophilic acyl substitution, are generally faster for methyl esters.[4][5] In some cases of nucleophilic cleavage, methyl esters have been observed to react up to 70 times faster than their ethyl ester counterparts.[6]

Electronic Effects

Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group has a slightly stronger inductive effect than the methyl group. This effect pushes electron density towards the carbonyl carbon, marginally reducing its partial positive charge (electrophilicity).[7] While this electronic difference is minor compared to the steric effect, it further contributes to the slightly lower reactivity of the ethyl ester in nucleophilic acyl substitution reactions.

The general mechanism for nucleophilic acyl substitution, which governs reactions like hydrolysis, is a two-step addition-elimination process.

G A Suspend LiAlH₄ (1.5 eq) in anhydrous THF under N₂ at 0 °C B Add ester solution in THF dropwise to LiAlH₄ suspension A->B Maintain inert atmosphere C Warm to RT and stir (Monitor by TLC) B->C Exothermic reaction control D Cool to 0 °C and quench sequentially (Fieser workup) C->D Reaction completion E 1. Add H₂O (x mL) 2. Add 15% NaOH (x mL) 3. Add H₂O (3x mL) D->E Controlled decomposition of excess LiAlH₄ F Stir until white precipitate forms E->F Formation of granular aluminum salts G Filter solids, wash with THF/EtOAc F->G Separation of product from salts H Concentrate filtrate to yield crude primary alcohol G->H Product isolation

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate proper disposal procedures

An In-Depth Guide to the Safe Disposal of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate, a member of the benzotriazole family. While specific data for this exact compound is limited, by synthesizing information from structurally related benzotriazoles and adhering to established hazardous waste management principles, we can construct a robust and safe disposal strategy. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and environmental responsibility.

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on data from related benzotriazole compounds, methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate should be treated as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity (Oral): Analogous benzotriazoles are harmful if swallowed. Ingestion can lead to adverse health effects, necessitating immediate medical attention.

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation. Direct contact can result in inflammation, redness, and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Aquatic Toxicity: Many benzotriazole derivatives are toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination.

This hazard profile dictates that methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular municipal trash.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensuring adequate personal protection is paramount. The choice of PPE is directly informed by the identified hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves. Inspect for integrity before each use.To prevent skin contact and irritation.[4] Use proper glove removal technique to avoid contaminating your hands.
Eye Protection Chemical safety goggles or a face shield if there is a risk of splashing.To protect against serious eye irritation from dust or splashes.[3]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Required when dusts are generated. Use a NIOSH-approved respirator.To prevent inhalation and respiratory tract irritation. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[3][5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is a critical step in a compliant waste management system.[2][5] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a container that is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[2][5]

    • The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is appropriately sized for the expected volume of waste to avoid long-term storage in the lab.[2]

  • Label the Container:

    • Immediately label the container with the words "HAZARDOUS WASTE ".[5][6]

    • Clearly write the full chemical name: "Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate ". Do not use abbreviations or chemical formulas.[5]

    • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[6]

  • Accumulate the Waste:

    • Place the designated, labeled container in a satellite accumulation area (SAA) within the laboratory, at or near the point of waste generation.[5][6]

    • Keep the container closed at all times except when adding waste.[5] This prevents the release of vapors and protects the lab environment.

    • For solid waste, carefully transfer it to the container, minimizing dust generation.[3][7] If handling a powder, perform this task in a chemical fume hood.

    • For solutions containing the compound, collect them in a compatible, sealed liquid waste container, also labeled as hazardous waste with the full chemical name and approximate concentration.

  • Segregation in the SAA:

    • Store the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][5]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the decision-making and operational workflow for the disposal of methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

G cluster_0 Step 1: In-Lab Handling & Collection cluster_1 Step 2: Satellite Accumulation Area (SAA) Storage cluster_2 Step 3: Professional Disposal A Identify Waste: Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (Solid or in Solution) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Container: 'HAZARDOUS WASTE' Full Chemical Name B->C D Place Waste in Container (Minimize Dust/Spills) C->D E Securely Close Container D->E F Store in Designated SAA E->F G Segregate from Incompatibles (e.g., Oxidizers, Acids) F->G H Weekly Inspection for Leaks G->H I Container is 90% Full? H->I I->H No J Contact Environmental Health & Safety (EH&S) I->J Yes K Complete Chemical Waste Pickup Form J->K L Licensed Waste Contractor Collects Container K->L M Final Disposal at Approved Facility (e.g., Incineration) L->M

Caption: Disposal workflow for methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate.

Final Disposal: Partnering with Professionals

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by a licensed and approved waste disposal company, coordinated through your institution's Environmental Health & Safety (EH&S) office.[5]

Procedure for Removal:

  • Monitor Fill Level: Once the waste container is approximately 90% full, initiate the disposal process.[5] Do not overfill containers.

  • Request Pickup: Contact your institution's EH&S department and complete a chemical waste pickup request form. Provide accurate information about the container's contents.

  • Professional Removal: The EH&S office will arrange for a trained professional to collect the waste from your laboratory's SAA.

  • Treatment: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.[6]

By adhering to this comprehensive guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.

References

  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet for 5-Methyl-1H-benzotriazole.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Daniels Health. (2025, May 21).
  • European Chemicals Agency (ECHA).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Pallav Chemicals.
  • Thermo Fisher Scientific. (2013, November 27).
  • MLI Environmental. (2026, February 3).
  • Tokyo Chemical Industry. (2025, June 11). Safety Data Sheet for Methyl-1H-benzotriazole (mixture). TCI Chemicals.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
  • CPAChem. (2023, January 23).
  • Fisher Scientific. (2010, November 16).
  • European Chemicals Agency (ECHA). (2019, August 5).
  • American Chemical Society.
  • PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazole...
  • SKF.
  • European Chemicals Agency (ECHA). Guidance documents.
  • Tokyo Chemical Industry.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET for 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde.
  • European Chemicals Agency (ECHA). (2024, October 21). Methyl N-[3-acetylamino)-4-(2-cyano-4-nitrophenylazo)phenyl]-N-[(1-methoxy)
  • European Chemicals Agency (ECHA). Understanding Waste Framework Directive.
  • University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide.
  • Tokyo Chemical Industry. (2025, June 11).

Sources

Handling

Personal protective equipment for handling Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Operational Guide: Advanced Safety and Handling Protocols for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate As a specialized building block in drug discovery and materials science, Methyl 1-tert-butyl-1,2,3-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Advanced Safety and Handling Protocols for Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

As a specialized building block in drug discovery and materials science, Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1400645-11-5) requires stringent laboratory safety protocols[1]. While its ester and tert-butyl modifications provide structural stability, the nitrogen-rich benzotriazole core demands precise handling to mitigate exposure risks. This guide provides step-by-step, self-validating operational procedures to ensure the safety of laboratory personnel and the integrity of your research.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on the toxicological profiles of the substituted benzotriazole class[2], this compound presents several acute risks:

  • Acute Oral Toxicity (H302): The benzotriazole pharmacophore is highly biologically active. Accidental ingestion can lead to unintended interactions with metabolic enzymes[2].

  • Skin and Eye Irritation (H315 / H319): The compound's localized polarity can disrupt lipid bilayers and cause protein denaturation upon contact with mucous membranes or unprotected skin[2].

  • Respiratory Irritation (H335): As a dry solid, fine particulates can easily aerosolize. Inhalation leads to micro-abrasions and chemical irritation within the respiratory tract[2].

Table 1: Quantitative Compound Profile

Property Value / Classification Mechanistic Implication
CAS Number 1400645-11-5[1] Unique identifier for safety tracking.
Molecular Weight 233.27 g/mol [1] Low molecular weight facilitates rapid absorption if inhaled.
Physical State Solid / Powder High risk of static-induced aerosolization during transfer.

| GHS Hazards | H302, H315, H319, H335[2][3] | Requires multi-tiered barrier protection (contact and inhalation). |

Personal Protective Equipment (PPE) Matrix

Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and chemical hazards[4]. The following matrix details the required gear and the scientific causality behind each selection.

Table 2: PPE Selection and Justification Matrix

PPE Category Required Specification Causality / Scientific Justification
Eye Protection Indirect-vent chemical splash goggles[4]. Prevents aerosolized micro-dust and solvent splashes from bypassing the shield and causing severe corneal irritation.
Hand Protection Minimum 5-mil Nitrile gloves. Double-glove for extended use[5]. Nitrile provides an excellent barrier against dry powders. Note: If solubilizing in DCM, switch to Butyl rubber, as nitrile degrades rapidly in chlorinated solvents.
Body Protection Flame-resistant (FR) lab coat and closed-toe shoes[5]. Prevents dermal exposure and traps loose powder before it can contact the researcher's skin or personal clothing.

| Respiratory | N95/P100 respirator (if handled outside containment)[4]. | Filters out fine particulate matter (H335 hazard) that escapes standard ventilation. |

PPE_Workflow Start Task: Handle Methyl 1-tert-butyl- 1,2,3-benzotriazole-5-carboxylate State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid In Solution (e.g., DMF/DCM) State->Liquid Resp Respirator (N95/P100) + Weighing Enclosure Solid->Resp Gloves1 Double Nitrile Gloves (Antistatic) Solid->Gloves1 Goggles Chemical Splash Goggles + Face Shield Liquid->Goggles Gloves2 Solvent-Resistant Gloves (e.g., Butyl for DCM) Liquid->Gloves2 Hood Perform in Certified Chemical Fume Hood Resp->Hood Goggles->Hood Gloves1->Hood Gloves2->Hood

Decision matrix for PPE selection based on the physical state of the benzotriazole derivative.

Operational Workflows: Precision Weighing and Transfer

Improper handling of chemicals can lead to dangerous reactions and harmful exposure[6]. To maintain a self-validating safety system, execute the following protocol when weighing Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate:

Step 1: Environmental Verification Before opening the chemical container, verify that the chemical fume hood is operational.

  • Self-Validation Check: Ensure the digital monitor reads a face velocity between 80–120 feet per minute (fpm). Alternatively, tape a small piece of tissue to the bottom of the sash to visually confirm continuous inward airflow[6]. Never store excess chemicals in the hood, as this disrupts laminar flow[6].

Step 2: Static Mitigation Benzotriazole powders are highly prone to static charge accumulation, which causes sudden aerosolization and loss of mass.

  • Action: Discharge your metal weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat) before contacting the chemical.

Step 3: Material Transfer

  • Action: Uncap the vial only inside the containment zone. Transfer the required mass using a slow, rolling motion with the spatula. Avoid dropping the powder from a height to prevent dust plumes.

Step 4: In-Situ Solubilization

  • Action: To prevent exposure during laboratory transit, dissolve the powder in your target solvent (e.g., DMF or DMSO) directly within the fume hood before moving the flask to your reaction block.

Step 5: Decontamination

  • Action: Wipe the analytical balance and all reusable tools with an isopropanol-soaked lint-free wipe. Dispose of the wipe in a designated solid hazardous waste bin[5].

Spill Response and Disposal Plan

Even with meticulous protocols, accidental spills occur. Timely and correct action prevents severe harm[5]. Do not use water to flush raw powder, and never dry sweep , as this will immediately aerosolize the respiratory irritant.

Spill_Response A 1. Isolate Area B 2. Don Emergency PPE A->B C 3. Contain Spill B->C D 4. Mechanically Collect (No Sweeping) C->D E 5. EPA-Compliant Disposal D->E

Five-step emergency spill response and containment workflow for hazardous chemical powders.

Step-by-Step Spill Protocol:

  • Isolate Area: Step back immediately. Warn colleagues and allow the fume hood or room ventilation to clear any aerosolized dust[5].

  • Don Emergency PPE: Upgrade to a fresh pair of heavy-duty gloves and ensure chemical splash goggles are secured[7]. If the spill is outside a hood, don an N95/P100 respirator.

  • Contain the Spill: Surround the powder with a chemical spill-control absorbent pad or slightly damp paper towels to trap the dust and prevent it from becoming airborne.

  • Mechanical Collection: Use a disposable plastic scoop or a piece of rigid cardboard to push the powder into a wide-mouth hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste - Toxic/Irritant Solid (Benzotriazole derivative)". Store it in a secure, well-ventilated secondary containment area away from incompatible chemicals (e.g., strong oxidizers)[6]. Dispose of it strictly through your institution's EPA/RCRA-compliant environmental health and safety (EHS) program[8].

References

  • Saffron Chemicals. (2025). "The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide." Saffron Chemicals. URL: [Link]

  • National Laboratory Sales. (2023). "Chemical Safety in Laboratories: Best Practices for Handling and Storage." National Laboratory Sales. URL: [Link]

  • Quimivita. (2025). "Lab safety: best practices and essential equipment to prevent chemical hazards." Quimivita. URL: [Link]

  • Youth Clean Tech. (2025). "Chemical Safety in Labs: Handling and Storage." Youth Filter. URL:[Link]

  • Lab Manager. (2009). "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager. URL:[Link]

  • PubChem. "1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem - NIH." National Institutes of Health. URL: [Link]

Sources

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